molecular formula C5H6BrN3O2 B2779703 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one CAS No. 2416235-48-6

2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one

Cat. No. B2779703
M. Wt: 220.026
InChI Key: FVSWHAIVJPQVMI-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-(hydroxymethyl)pyridine, also known as ABHP, is a pyridine derivative that has found widespread use in various fields of research and industry. It has a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-5-bromo-4 (3H)-pyrimidinone derivatives bearing different substituents at the C-6 position were synthesized using a highly regioselective lithiation-substitution protocol . Another study reported the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a supramolecular assembly constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid was determined by single-crystal X-ray crystallography .


Chemical Reactions Analysis

In terms of chemical reactions, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This reaction was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine include a predicted boiling point of 344.5±37.0 °C, a predicted density of 1.766±0.06 g/cm3, and a predicted pKa of 12.65±0.10 .

Scientific Research Applications

Heterocyclic Amines in Dietary Studies

Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have been extensively studied for their presence in cooked meats and their potential carcinogenic effects. Research on HCAs focuses on understanding their formation, dietary exposure, and mechanisms of action as potential carcinogens. Investigations into HCAs' metabolic pathways reveal the role of enzymes like CYP1A2 in converting these compounds into their active carcinogenic forms, emphasizing the significance of metabolic activation in assessing their carcinogenic potential in humans (Boobis et al., 1994).

Pyrimidine Nucleotidase Deficiency

Research into pyrimidine nucleotidases, such as studies on pyrimidine 5' nucleotidase (P5'N-1) deficiency, highlights the importance of these enzymes in human health. P5'N-1 deficiency, an autosomal recessive condition, leads to hemolytic anemia characterized by basophilic stippling of erythrocytes and accumulation of pyrimidine nucleotides. Understanding the genetic basis of such conditions helps in diagnosing and potentially treating related anemias (Marinaki et al., 2001).

Antioxidant and Depigmenting Agents

Compounds like kojic acid (5‐hydroxy‐2‐(hydroxymethyl)‐4‐pyrone), which shares a functional group similarity with the hydroxymethyl in 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one, are used in skin care products for their depigmenting effects. Research into such compounds contributes to the understanding of their mechanisms of action, potential sensitization, and therapeutic applications in dermatology (Nakagawa et al., 1995).

Safety And Hazards

The safety and hazards associated with similar compounds include skin and eye irritation, and respiratory system irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-3-2(1-10)8-5(7)9-4(3)11/h10H,1H2,(H3,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWHAIVJPQVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=N1)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one

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